molecular formula C13H10BrF B1661171 3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl CAS No. 88546-40-1

3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl

Cat. No. B1661171
CAS RN: 88546-40-1
M. Wt: 265.12
InChI Key: SHODFIMNXVBIAV-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl, also known as BMFB, is an organic compound that belongs to the class of biphenyl derivatives. BMFB has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.

Scientific Research Applications

Liquid Crystal Research

But-3-enyl-based fluorinated biphenyl liquid crystals, incorporating elements like 3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl, have been synthesized and found to exhibit broad nematic mesophases with low melting and high clearing points. This property makes them potentially useful for liquid crystal display mixtures (Jiang et al., 2012).

Optical Property Tuning

Research on poly(thiophene)s, where 3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl derivatives could be relevant, has shown that bromo, chloro, and formyl groups can enhance solid-state fluorescence. This indicates potential applications in tuning the optical properties of materials for various technological uses (Li et al., 2002).

Electrochemical Fluorescence Switching

The use of polymethine dyes, which could include derivatives of 3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl, has led to the development of reversible electrochemical fluorescence switching in the near-infrared (NIR) region. This opens up avenues in advanced fluorescence technologies (Seo et al., 2014).

Synthesis and Mesomorphic Properties

Studies on the synthesis and mesomorphic properties of fluorinated biphenyls, closely related to 3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl, have revealed their utility in creating materials with high lateral dipole, leading to applications in ferroelectric liquid crystal mixtures with high dielectric biaxiality (Glendenning et al., 1999).

Liquid Crystal Thermotropic Materials

Research into partially fluorinated materials derived from biphenyl, like 3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl, has led to the development of new molecules showing smectic enantiotropic behavior. This highlights their potential in the liquid crystal industry (Givenchy et al., 1999).

Conformational Studies

Conformational studies of compounds like Decakis(bromomethyl)biphenyl, related to 3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl, provide insights into the mutual steric interactions between multiarmed units. This knowledge is critical for understanding molecular structures in various chemical applications (Zuaretz et al., 1991).

properties

IUPAC Name

1-(bromomethyl)-3-(4-fluorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrF/c14-9-10-2-1-3-12(8-10)11-4-6-13(15)7-5-11/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHODFIMNXVBIAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60748739
Record name 3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60748739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl

CAS RN

88546-40-1
Record name 3-(Bromomethyl)-4'-fluoro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60748739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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